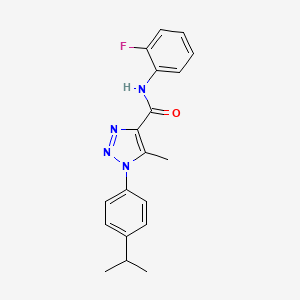![molecular formula C11H9F2NO2 B2362711 N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide CAS No. 2361638-89-1](/img/structure/B2362711.png)
N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide, commonly known as DFP-10825, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of acrylamide derivatives and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of DFP-10825 is not fully understood. However, it has been suggested that it exerts its biological activities through the inhibition of the NF-κB signaling pathway. NF-κB plays a crucial role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. Inhibition of this pathway by DFP-10825 results in the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been found to exhibit several biochemical and physiological effects. It has been shown to suppress the expression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. Moreover, it has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, it has been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits potent biological activities at low concentrations, making it a cost-effective research tool. However, DFP-10825 has some limitations. It has low solubility in water, which can affect its bioavailability. Moreover, it has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
DFP-10825 has potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Future research should focus on elucidating the mechanism of action of DFP-10825 and its potential therapeutic targets. Moreover, studies should aim to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Additionally, the development of DFP-10825 analogs with improved potency and selectivity can expand its potential applications in biomedical research.
Conclusion
In conclusion, DFP-10825 is a promising compound that exhibits potent biological activities. It has potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Its stable synthesis method, low cost, and potent biological activities make it a valuable research tool. Future research should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and developing analogs with improved potency and selectivity.
Méthodes De Synthèse
DFP-10825 can be synthesized through a multistep process that involves the reaction of 2,2-difluoroacetic anhydride with 4-aminophenyl prop-2-enamide. The reaction results in the formation of DFP-10825, which can be purified through recrystallization.
Applications De Recherche Scientifique
DFP-10825 has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. Moreover, it has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
N-[4-(2,2-difluoroacetyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-9(15)14-8-5-3-7(4-6-8)10(16)11(12)13/h2-6,11H,1H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBODVISWPODAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
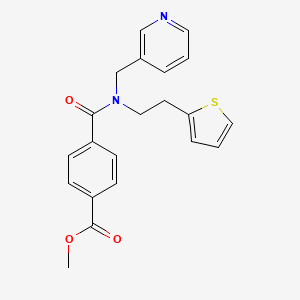
![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)

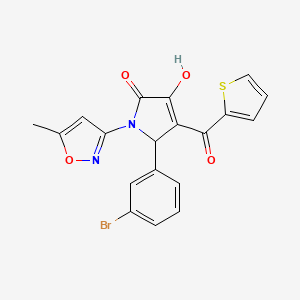
![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)
![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)
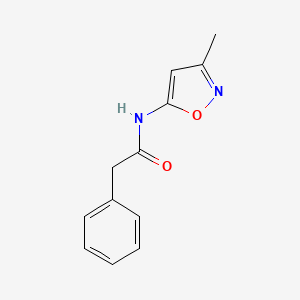
![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)
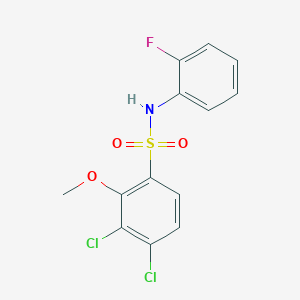
![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
